Carbamic acid, dimethyl-, 3-nitrophenyl ester

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Carbamic acid, dimethyl-, 3-nitrophenyl ester is a useful research compound. Its molecular formula is C9H10N2O4 and its molecular weight is 210.19 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

It’s known that carbamate compounds often interact with enzymes such as acetylcholinesterase

Mode of Action

Carbamates typically function by inhibiting enzymes, which can lead to various biochemical changes . The compound may interact with its targets through a nucleophilic attack, as suggested by a study on the reactivity of inorganic oxygen-containing α-nucleophiles towards 4-nitrophenyl esters .

Biochemical Pathways

Carbamates, in general, can affect various biochemical pathways depending on their specific targets

Pharmacokinetics

A study on p-nitrophenyl hydrazones, which are structurally similar to this compound, suggests that these compounds have excellent pharmacokinetic profiles .

Result of Action

Given its potential enzymatic targets, it may lead to changes in enzyme activity, which could have downstream effects on various cellular processes .

Action Environment

The action, efficacy, and stability of 3-nitrophenyl dimethylcarbamate can be influenced by various environmental factors. For instance, the rate of its alkaline hydrolysis was found to vary with temperature . Other factors such as pH and the presence of other compounds could also potentially influence its action.

Biochemical Analysis

Biochemical Properties

For instance, some carbamates are known to inhibit acetylcholinesterase, an enzyme crucial for nerve signal transmission . It’s plausible that 3-nitrophenyl dimethylcarbamate may interact with similar enzymes or proteins, but specific interactions need to be further investigated.

Cellular Effects

For example, some carbamates can affect cell signaling pathways and gene expression

Molecular Mechanism

Carbamates are known to exert their effects at the molecular level through binding interactions with biomolecules and changes in gene expression

Biological Activity

Carbamic acid, dimethyl-, 3-nitrophenyl ester, commonly referred to as a carbamate, is a compound of significant interest in medicinal chemistry and pharmacology. This article explores its biological activity, including its pharmacokinetics, mechanisms of action, and potential therapeutic applications. The information presented here is derived from diverse sources, including peer-reviewed articles and case studies.

Chemical Structure and Properties

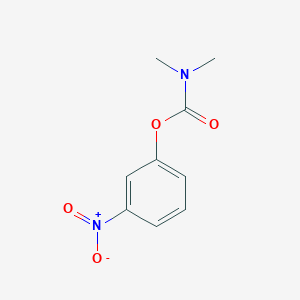

Carbamic acid esters are characterized by the presence of a carbamate functional group (-NHCOO-), which plays a crucial role in their biological activity. The specific structure of dimethyl carbamic acid 3-nitrophenyl ester can be represented as follows:

This compound features a 3-nitrophenyl group attached to a dimethyl carbamate moiety, influencing its solubility and reactivity.

Carbamate compounds typically exert their biological effects through the inhibition of enzymes such as acetylcholinesterase (AChE). This inhibition leads to an accumulation of acetylcholine at synapses, resulting in prolonged neurotransmission. The nitro group in 3-nitrophenyl esters may also contribute to their reactivity and interaction with biological targets.

Pharmacokinetics

The pharmacokinetic profile of carbamic acid derivatives indicates variable absorption rates depending on their structure. Studies have shown that the presence of hydrophilic groups can hinder membrane permeability, affecting oral bioavailability .

Toxicity and Safety Profile

Research indicates that carbamic acid derivatives exhibit low acute toxicity in animal models. For instance, the median lethal dose (LD50) for similar compounds has been reported to exceed 2000 mg/kg in rats . However, sub-lethal doses have shown histopathological changes in reproductive organs, emphasizing the need for careful evaluation of long-term exposure effects .

Study 1: Anticancer Activity

A study investigated the cytotoxic effects of various carbamate derivatives on human cancer cell lines. The results indicated that certain compounds demonstrated significant antiproliferative activity against HepG2 liver cancer cells, with apoptotic rates increasing with higher concentrations of the drug .

Study 2: Enzyme Inhibition

Another study focused on the enzyme inhibition properties of nitro-substituted carbamates. It was found that these compounds could effectively inhibit specific nitroreductases involved in drug metabolism, enhancing their potential as prodrugs for targeted therapy .

Table 1: Biological Activity Summary of Carbamic Acid Derivatives

| Compound Name | Biological Activity | LD50 (mg/kg) | Target Enzyme |

|---|---|---|---|

| This compound | Moderate cytotoxicity; AChE inhibitor | >2000 | Acetylcholinesterase |

| Lupeol-3-carbamate derivative | Induces apoptosis in HepG2 cells | Not reported | N/A |

| Nitrobenzamide prodrug | High activity against PC3 cells | Not reported | Nitro-reductases |

Table 2: Pharmacokinetic Properties

| Property | Value |

|---|---|

| Absorption Rate | Variable; affected by hydrophilicity |

| Metabolism | Primarily hepatic |

| Excretion | Urinary; metabolites detected |

Properties

IUPAC Name |

(3-nitrophenyl) N,N-dimethylcarbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O4/c1-10(2)9(12)15-8-5-3-4-7(6-8)11(13)14/h3-6H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABXVZVIOAYTALB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)OC1=CC=CC(=C1)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20223315 |

Source

|

| Record name | Carbamic acid, dimethyl-, 3-nitrophenyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20223315 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7304-99-6 |

Source

|

| Record name | Carbamic acid, dimethyl-, 3-nitrophenyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007304996 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Carbamic acid, dimethyl-, 3-nitrophenyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20223315 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.